molecular formula C21H29N3O4S B2853726 3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-10-6

3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2853726
CAS No.: 946199-10-6
M. Wt: 419.54
InChI Key: UFGDHJWDWMNWQL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a novel synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its sophisticated structure integrates a 3,4,5-trimethoxybenzamide moiety, a feature present in compounds that interact with tubulin and inhibit microtubule polymerization . This core is linked to a 4-methylpiperazine group via a thiophene-containing ethyl chain, a design strategy commonly employed to enhance solubility and optimize pharmacokinetic properties while contributing to interaction with diverse biological targets. The inclusion of the thiophene heterocycle is a recognized approach in developing pharmacologically active compounds, as this ring system is a common scaffold in molecules investigated for anti-inflammatory and anticancer properties . The molecular architecture of this compound suggests potential as a key intermediate or lead compound for researchers investigating new agents for oncology and immunology. Its multi-target potential makes it a valuable tool for probing complex cellular signaling pathways, enzyme inhibition, and receptor interactions in vitro. This product is intended for laboratory research purposes only by trained professionals. It is not approved for use in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-23-6-8-24(9-7-23)17(15-5-10-29-14-15)13-22-21(25)16-11-18(26-2)20(28-4)19(12-16)27-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDHJWDWMNWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties
Group Effect on Properties Example Compound
4-Methylpiperazine Enhances basicity; potential CNS activity Target Compound
Thiophen-3-yl Increases lipophilicity; metabolic stability Target Compound
Thiazole Introduces hydrogen-bonding capability; may improve solubility Compound
Thioether Extends half-life via reduced oxidation susceptibility Derivatives

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using thionyl chloride (SOCl₂), a method widely employed for acyl chloride formation.

Procedure :

  • 3,4,5-Trimethoxybenzoic acid (159 g, 0.75 mol) is suspended in dichloromethane (150 mL) with pyridine (6 mL) as a catalyst.
  • Thionyl chloride (45 mL) is added dropwise under reflux (30°C, 5 hours).
  • Excess reagents are removed via vacuum distillation, yielding the acyl chloride as a residual solid.

Key Data :

  • Yield: >90% (reported for analogous reactions).
  • Characterization: ¹H NMR (CDCl₃) δ 7.06 (s, 2H), 3.92 (s, 6H), 3.91 (s, 3H).

Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethylamine

Thiophen-3-yl Ethanol Intermediate

Adapting methods from 2-thiophene ethylamine synthesis, thiophen-3-yl ethanol can be prepared via Friedel-Crafts acetylation followed by reduction:

  • Acetylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to yield 3-acetylthiophene.
  • Reduction : Sodium borohydride reduces the ketone to thiophen-3-yl ethanol.

Challenges :

  • Regioselectivity in thiophene functionalization (3- vs. 2-position) requires careful catalyst selection.

Ammonolysis to Ethylamine

Thiophen-3-yl ethanol undergoes ammonolysis under pressurized conditions to form thiophen-3-yl ethylamine:

  • Conditions : Aqueous ammonia (25%), 100–110°C, 3–5 hours.
  • Yield : ~80% (crude).

Amide Bond Formation

The final coupling reaction involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine:

Procedure :

  • The acyl chloride (1 eq) is dissolved in anhydrous dichloromethane.
  • The amine (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.
  • The reaction proceeds at room temperature for 12 hours.

Workup :

  • The mixture is washed with NaHCO₃ (5%) and brine.
  • The organic layer is dried (Na₂SO₄) and concentrated.
  • Recrystallization from ethanol yields the pure product.

Key Data :

  • Yield: 60–75% (similar to Hoffman rearrangement yields in trimethoxybenzamide synthesis).
  • LCMS: m/z 398 (M⁺).

Comparative Analysis of Synthetic Routes

Method Step Advantages Limitations Yield (%)
Acyl Chloride Formation High conversion efficiency SOCl₂ handling requires precautions >90
Ethylamine Synthesis Adaptable to scale-up Regioselectivity challenges 70–80
Amide Coupling Mild conditions Steric hindrance reduces yield 60–75

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the ethylamine impede nucleophilic attack during amide formation. Using HOBt/DIC coupling agents may improve efficiency.
  • Purification : Silica gel chromatography (EtOAc/hexanes, 4:1) effectively separates the product from unreacted amine.
  • Scalability : Batch-wise ammonolysis and continuous distillation mitigate safety risks in large-scale production.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the 3,4,5-trimethoxybenzoyl chloride core, followed by coupling with the secondary amine containing the 4-methylpiperazine and thiophen-3-yl groups. Use coupling agents like HBTU or EDCI to facilitate amide bond formation .
  • Reaction Optimization : Employ polar aprotic solvents (e.g., THF or DMF) under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product. Confirm purity via NMR (¹H/¹³C) and HRMS .

Basic: Which characterization techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., integration ratios for methoxy groups at δ 3.8–4.0 ppm and aromatic protons from the thiophene/benzamide moieties). ¹³C NMR verifies carbonyl (C=O) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass (e.g., [M+H]⁺) to confirm molecular formula. Discrepancies >3 ppm suggest impurities or incorrect intermediates .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylpiperazine and thiophen-3-yl groups in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with (a) modified piperazine substituents (e.g., ethylpiperazine, ) and (b) thiophene replacements (e.g., furan or phenyl). Use parallel synthesis to expedite library generation .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., Candida albicans for antifungal activity). Compare IC₅₀ or MIC values to establish trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the piperazine/thiophene groups and active sites (e.g., ATP-binding pockets) .

Advanced: What experimental approaches are used to resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Dose-Response Curves : Use 8–12 concentration points to calculate precise EC₅₀ values and avoid false negatives from threshold effects .
  • Orthogonal Validation : Confirm activity with complementary assays (e.g., fluorescence-based ATPase assays vs. radiolabeled binding assays) .

Advanced: How can researchers investigate the compound’s potential multi-target interactions (e.g., enzymes and receptors)?

Methodological Answer:

  • Broad-Screen Profiling : Utilize panels like Eurofins’ SafetyScreen44 or kinase profiling services to assess off-target binding. Prioritize targets with <50% inhibition at 10 µM .
  • Thermodynamic Binding Studies : Perform isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry for primary targets (e.g., serotonin receptors) .
  • Functional Assays : For receptor targets, measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Advanced: What strategies mitigate challenges in synthesizing and stabilizing the thiophene-ethylpiperazine linkage?

Methodological Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during thiophene coupling. Deprotect with TFA post-synthesis .
  • Stabilization : Store the compound under argon at –20°C to prevent oxidation of the thiophene ring. Add antioxidants (e.g., BHT) to solutions for long-term stability .
  • Quality Control : Monitor degradation via HPLC-DAD at λ = 254 nm; degradation products often show earlier retention times .

Basic: Which in vitro models are appropriate for preliminary toxicity profiling?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells incubated with 1–100 µM compound for 24–72 hours. Measure ALT/AST release via ELISA .
  • Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology or FLIPR assays .
  • Cytotoxicity : Screen against normal human fibroblasts (e.g., MRC-5) with MTT assays to determine selectivity indices (IC₅₀ tumor cells / IC₅₀ normal cells) .

Advanced: How can researchers elucidate the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., demethylation of methoxy groups) via LC-MS/MS .
  • Stable Isotope Tracing : Synthesize a deuterated analog (e.g., CD₃ for methoxy groups) to track metabolic sites .
  • CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorescent substrates (e.g., P450-Glo) to predict drug-drug interactions .

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